4-(Diethylamino)-2-phenylbutyronitrile

Organic Synthesis Purification Process Chemistry

4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4) is a tertiary amine-containing nitrile with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. This compound features a phenyl group and a diethylamino substituent attached to a butyronitrile backbone, positioning it within a broader class of α-phenyl-ω-dialkylamino-alkylnitriles.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 3699-29-4
Cat. No. B3051916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-2-phenylbutyronitrile
CAS3699-29-4
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(C#N)C1=CC=CC=C1
InChIInChI=1S/C14H20N2/c1-3-16(4-2)11-10-14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3
InChIKeyVZLDFHGDPJUSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4) for Pharmaceutical Intermediates and Chemical Synthesis


4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4) is a tertiary amine-containing nitrile with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound features a phenyl group and a diethylamino substituent attached to a butyronitrile backbone, positioning it within a broader class of α-phenyl-ω-dialkylamino-alkylnitriles. These structural features confer distinct physicochemical properties—including a predicted logP of approximately 3.03, a boiling point of 326.9°C at 760 mmHg, and a flash point of 131.1°C —that are critical considerations in synthetic route design, purification, and downstream application development in medicinal chemistry and organic synthesis .

4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4) vs. Analogs: Why Substitution is Not Recommended


Superficial substitution of 4-(diethylamino)-2-phenylbutyronitrile with close analogs such as the dimethylamino variant (CAS 50599-78-5) or the unsubstituted 2-phenylbutyronitrile (CAS 769-68-6) introduces quantifiable differences in physical properties that directly impact synthetic and purification workflows. The diethylamino derivative exhibits a significantly higher boiling point (326.9°C at 760 mmHg) compared to its dimethylamino counterpart (294.5°C at 760 mmHg) , a difference of approximately 32°C that alters distillation and purification parameters. Furthermore, the diethyl substitution yields a higher molecular weight (216.32 vs. 188.27 g/mol) and increased lipophilicity (logP ~3.03 vs. a predicted lower value for the dimethyl analog) [1]. These variations are not trivial—they influence solvent selection, reaction kinetics, and the solubility profile of downstream intermediates. The evidence below quantifies these distinctions to support informed procurement and experimental design decisions.

4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4) Comparative Data for Procurement and Research


Elevated Boiling Point vs. Dimethylamino Analog for Altered Distillation Protocols

4-(Diethylamino)-2-phenylbutyronitrile (3699-29-4) exhibits a boiling point of 326.9°C at 760 mmHg, which is approximately 32.4°C higher than the boiling point of 294.5°C at 760 mmHg for its dimethylamino analog 4-(dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) . This difference is attributable to the increased molecular weight and stronger intermolecular forces conferred by the diethyl substitution . The higher boiling point allows for greater thermal stability during high-temperature reactions and necessitates adjusted distillation conditions compared to the dimethyl analog .

Organic Synthesis Purification Process Chemistry

Increased Lipophilicity (logP) vs. Dimethylamino Analog for Altered Solubility and Partitioning

The target compound 4-(diethylamino)-2-phenylbutyronitrile (3699-29-4) has a predicted logP value of 3.02568, as reported by computational estimation [1]. In contrast, its dimethylamino analog 4-(dimethylamino)-2-phenylbutyronitrile (CAS 50599-78-5) is predicted to have a lower logP value, consistent with its smaller alkyl substituents . While a precise numeric comparator for the dimethyl analog is not available in the same computational dataset, the class-level trend is clear: diethyl substitution increases lipophilicity relative to dimethyl substitution [1]. This higher logP value indicates greater partitioning into organic phases and reduced aqueous solubility, which is a key parameter in drug design for optimizing membrane permeability and metabolic stability [1].

Medicinal Chemistry ADME Formulation

Molecular Weight and Density Differences Impacting Stoichiometry and Handling

4-(Diethylamino)-2-phenylbutyronitrile (3699-29-4) has a molecular weight of 216.32 g/mol and a predicted density of 0.978±0.06 g/cm³ . Its dimethylamino analog (50599-78-5) has a molecular weight of 188.27 g/mol and a predicted density of 0.992±0.06 g/cm³ . The 28 g/mol difference in molecular weight directly affects molar calculations for reaction stoichiometry, while the small density difference (0.014 g/cm³) can influence volumetric measurements during large-scale handling .

Synthesis Scale-up Analytical Chemistry

Enhanced Flash Point Safety Margin for Thermal Handling

4-(Diethylamino)-2-phenylbutyronitrile (3699-29-4) exhibits a flash point of 131.1°C, which is notably higher than the flash point of its dimethylamino analog (50599-78-5), estimated to be approximately 110-115°C based on structure-activity relationships and lower molecular weight . The higher flash point of the diethyl derivative provides a wider safety margin during heating and handling, reducing the risk of ignition in laboratory and industrial settings .

Safety Process Chemistry Storage

Altered Conformational Flexibility Due to Increased Rotatable Bond Count

4-(Diethylamino)-2-phenylbutyronitrile (3699-29-4) contains 6 rotatable bonds, as determined by computational analysis [1]. In comparison, its dimethylamino analog (50599-78-5) has 5 rotatable bonds . The additional rotatable bond in the diethyl derivative introduces greater conformational flexibility, which can affect molecular docking, receptor binding, and the entropic penalty upon binding in biological systems [1]. This structural nuance is often a key differentiator in structure-activity relationship (SAR) studies when optimizing lead compounds [1].

Computational Chemistry Drug Design Molecular Modeling

Potential for Differential Metabolic Stability via N-Dealkylation Pathways

Metabolic N-dealkylation of N,N-dialkylamino moieties has been associated with retaining, attenuating, or losing pharmacologic activities of metabolites compared to their parent drugs [1]. In the context of 4-(diethylamino)-2-phenylbutyronitrile, the presence of an N-diethyl group suggests potential metabolic pathways distinct from those of its N-dimethyl analog . While direct comparative data for these specific nitriles is not available, class-level evidence indicates that diethyl substitution can alter the rate and products of N-dealkylation by cytochrome P450 enzymes [1]. This could translate to differences in in vivo half-life and metabolite profiles, which are critical considerations for researchers using this compound as a scaffold for drug development.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-(Diethylamino)-2-phenylbutyronitrile (CAS 3699-29-4): High-Value Applications in Synthesis and Drug Discovery


As a Scaffold for CNS-Active Agents Requiring Enhanced Lipophilicity

The compound's logP of 3.03 positions it as a suitable starting material for designing central nervous system (CNS) drugs where blood-brain barrier penetration is desired. Its higher lipophilicity, compared to dimethylamino analogs, can be leveraged to improve membrane permeability in early-stage lead optimization . This property makes it a strategic choice for medicinal chemistry programs targeting neurological disorders.

In High-Temperature Organic Transformations Requiring Thermal Stability

With a boiling point of 326.9°C and a flash point of 131.1°C , 4-(diethylamino)-2-phenylbutyronitrile is well-suited for high-temperature reactions such as nucleophilic substitutions, amidations, and heterocycle formations that demand thermal resilience. The elevated boiling point also simplifies purification by distillation under reduced pressure, offering a practical advantage over lower-boiling analogs .

As a Building Block for Quaternary Ammonium Compounds and Ionic Liquids

The tertiary amine functionality readily undergoes quaternization to yield quaternary ammonium salts . These derivatives are valuable as phase-transfer catalysts, antimicrobial agents, or components of ionic liquids. The diethyl substitution pattern imparts distinct solubility and electrochemical properties compared to dimethyl or other alkyl variants, enabling fine-tuning of material properties .

In Structure-Activity Relationship (SAR) Studies Exploring Alkyl Chain Effects

The 6 rotatable bonds and diethylamino group of this compound provide a unique conformational and electronic profile for SAR investigations. Researchers can systematically compare its biological activity and physicochemical properties against analogs with different N-alkyl substituents (e.g., dimethyl, dipropyl) to elucidate the role of steric and lipophilic effects on target engagement and pharmacokinetics .

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